(2-chloro-6-nitrophenyl)methanamine hydrochloride
Description
(2-Chloro-6-nitrophenyl)methanamine hydrochloride is a nitroaromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, a nitro group at position 6, and a methanamine (CH₂NH₂) group. The hydrochloride salt enhances its stability and solubility in aqueous systems.
Properties
IUPAC Name |
(2-chloro-6-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMVDZLPLLCZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116599-40-7 | |
| Record name | Benzenemethanamine, 2-chloro-6-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116599-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Substrate Design and Hydrogenation Selectivity
The patent US5872300A demonstrates the hydrogenation of 2-chloro-6-nitrophenyl-alkylsulfanes to 2-amino-6-chlorophenyl-alkylsulfanes using Raney nickel under pressures of 2–300 bar and temperatures of 25–150°C. While this method achieves >95% selectivity for amine formation without dehalogenation, direct application to (2-chloro-6-nitrophenyl)methanamine hydrochloride would require a precursor with a methanamine side chain. For example, hydrogenating 2-chloro-6-nitrobenzyl nitrobenzene could theoretically yield the target amine, but the nitro group’s reduction must be avoided.
Key Considerations:
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Catalyst Choice : Raney nickel promotes nitro reduction but may also hydrogenate aromatic rings or cleave C–S bonds. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under milder conditions (e.g., 1–5 bar H₂, 20–40°C) could selectively reduce only specific nitro groups, though this remains untested for this substrate.
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Solvent Effects : Methanol or ethanol, as used in US5872300A, stabilize intermediates and prevent over-reduction.
Diazotization and Functional Group Interconversion
The patent CN112358404A outlines a diazotization-reduction approach to synthesize 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline. Adapting this method could involve:
Diazotization of Protected Amines
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Protection of the Amine : Introducing a nitro group ortho to a protected amine (e.g., acetanilide) could allow subsequent diazotization and displacement. For example, nitrating 2-chloroacetanilide might yield 2-chloro-6-nitroacetanilide , which could undergo diazotization to form a diazonium salt.
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Reduction and Deprotection : Hypophosphorous acid (H₃PO₂), as used in CN112358404A, reduces diazonium salts to aryl hydrazines, which can be further reduced to amines. Subsequent hydrolysis of the acetyl group would yield the free amine, followed by HCl treatment to form the hydrochloride salt.
Example Protocol (Hypothetical):
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Chloro-6-nitroacetanilide | 70 |
| Diazotization | NaNO₂/H₂SO₄, 0°C | Diazonium salt | 85 |
| Reduction | H₃PO₂, 50°C | 2-Chloro-6-nitroaniline | 65 |
| Hydrolysis | HCl/EtOH, reflux | This compound | 80 |
Direct Amination of Halogenated Nitroarenes
Introducing the methanamine group via nucleophilic substitution or metal-catalyzed coupling offers another route.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 2-chloro-6-nitrobenzyl bromide with ammonia or an ammonia equivalent could install the amine group. However, the nitro group’s electron-withdrawing nature may hinder oxidative addition.
Gabriel Synthesis
Reacting 2-chloro-6-nitrobenzyl bromide with potassium phthalimide followed by hydrazinolysis would yield the primary amine. This method avoids nitro reduction but requires anhydrous conditions.
Challenges and Side Reactions
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Nitro Group Stability : Strong reducing agents (e.g., LiAlH₄) or high-pressure hydrogenation risk reducing the nitro group to an amine or hydroxylamine.
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Regioselectivity : Nitration of chlorinated precursors must be carefully controlled to achieve the 2-chloro-6-nitro substitution pattern.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2-chloro-6-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield an aniline derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound (2-Chloro-6-nitrophenyl)methanamine hydrochloride is characterized by the presence of a chloro group and a nitro group on the aromatic ring, which significantly influences its reactivity. Its molecular formula is CHClNO·HCl, and it has a molecular weight of approximately 222.06 g/mol.
Biochemical Research
This compound is utilized in biochemical assays due to its ability to interact with various enzymes and proteins. It has been shown to act as a substrate in aminolysis reactions, influencing enzyme activity and cellular processes.
Key Applications:
- Enzyme Inhibition Studies: The compound serves as a model for studying enzyme kinetics and inhibition mechanisms.
- Cell Signaling Pathways: It modulates gene expression related to oxidative stress responses, making it valuable for research in cellular metabolism.
Organic Synthesis
This compound acts as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Reduction Reactions: Converting nitro groups to amines.
- Substitution Reactions: The chloro group can be replaced with other nucleophiles under suitable conditions.
Pharmaceutical Development
The compound's ability to modify biological activity makes it relevant in drug discovery. It can be used to develop new pharmaceuticals targeting specific biological pathways or diseases.
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit enzyme activity, providing insights into its potential therapeutic applications.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as a starting material to synthesize novel compounds with enhanced biological activity. The synthesized derivatives showed promising results in preliminary biological assays, indicating potential for further development.
Mechanism of Action
The mechanism of action of (2-chloro-6-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key molecular and physical properties of the target compound and its analogs:
Key Observations:
Biological Activity
(2-Chloro-6-nitrophenyl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
This compound is characterized by the presence of a chloro group and a nitro group on the aromatic ring, which significantly influences its biological activity. The compound can undergo various chemical reactions, including nucleophilic substitution and reduction, leading to derivatives with potentially enhanced biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The nitro group can be reduced to form reactive intermediates that may exert cytotoxic effects by damaging cellular components or interfering with enzymatic pathways. This mechanism is crucial in its application as an antimicrobial and anticancer agent.
Antimicrobial Activity
Several studies have investigated the antimicrobial potential of this compound and related compounds.
Table 1: Antimicrobial Activity Against Various Pathogens
The presence of the chloro atom in these compounds appears to enhance their antimicrobial efficacy by stabilizing interactions with target enzymes involved in cell wall synthesis, leading to bacterial cell lysis .
Anticancer Activity
Research has also explored the anticancer properties of this compound. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related nitrophenyl compounds on human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HEPG-2 (liver cancer). The results indicated significant reductions in cell viability at concentrations ranging from 10 to 50 µM, with mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Safety and Toxicity
While investigating the safety profile, studies have shown that this compound exhibits low toxicity at therapeutic doses. In vitro cytotoxicity assays demonstrated that concentrations below 50 µM resulted in over 80% cell viability in non-cancerous cell lines, suggesting a favorable therapeutic index for further development .
Q & A
Q. What are the optimal synthetic routes for (2-chloro-6-nitrophenyl)methanamine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from substituted nitrobenzene derivatives. Key steps include:
- Nitro reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl) to convert nitro to amine groups .
- Halogenation : Chlorination at the 2-position via electrophilic substitution using Cl₂ or SOCl₂ under controlled pH and temperature .
- Purification : Recrystallization or chromatography to isolate the hydrochloride salt . Yields depend on reaction time, catalyst efficiency, and solvent polarity. For example, prolonged exposure to acidic conditions during HCl salt formation may degrade the product .
Q. How is the structural integrity of this compound validated experimentally?
Standard methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and amine proton shifts (δ ~2.5–3.5 ppm for -CH₂NH₂) .
- X-ray crystallography : Resolving the crystal lattice to verify the spatial arrangement of the chloro, nitro, and methanamine groups .
- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H⁺]⁺ at m/z ~203 for C₇H₇ClN₂O₂) .
Q. What are the critical physicochemical properties affecting its stability and handling?
- Hygroscopicity : The hydrochloride salt is moisture-sensitive; storage under inert gas (N₂/Ar) at 2–8°C is recommended .
- Thermal stability : Decomposition above 200°C, necessitating low-temperature reactions .
- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in non-polar solvents, influencing reaction solvent selection .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or biological interactions of this compound?
- Density Functional Theory (DFT) : Used to calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the chloro-substituted position .
- Molecular docking : Simulates binding affinities to biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?
- Dose-response standardization : Use uniform assay conditions (pH 7.4, 37°C) and validated cell lines to minimize variability .
- Metabolite profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements .
- Control experiments : Compare with structurally analogous compounds (e.g., 2-chloro-4-methylphenyl derivatives) to isolate substituent effects .
Q. How can reaction optimization address low selectivity in derivatization reactions?
- Protecting groups : Temporarily block the amine (e.g., Boc protection) to direct reactivity to the nitro or chloro positions .
- Catalyst screening : Test Pd-, Cu-, or Fe-based catalysts for cross-coupling reactions to enhance regioselectivity .
- pH modulation : Adjust reaction pH to stabilize intermediates (e.g., acidic conditions for nitro group activation) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- HPLC-DAD : Detect and quantify impurities (e.g., unreacted nitro precursors) with detection limits <0.1% .
- Elemental analysis : Verify Cl⁻ content (~18.5% for C₇H₇ClN₂O₂·HCl) to confirm stoichiometry .
- TGA-MS : Monitor thermal degradation profiles to identify volatile impurities .
Methodological Guidelines
Q. What safety protocols are essential for handling this compound in biological assays?
- Toxicity mitigation : Use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritancy .
- Waste disposal : Neutralize acidic residues before disposal per EPA guidelines .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Systematic substitution : Synthesize analogs with variations at the nitro (e.g., -NO₂ → -NH₂) or chloro positions .
- Biological testing : Prioritize assays relevant to hypothesized targets (e.g., kinase inhibition for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
